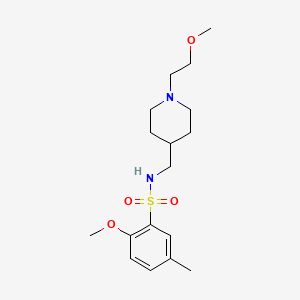
2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H28N2O4S and its molecular weight is 356.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulation Studies
A study focused on the corrosion inhibition properties of piperidine derivatives, including compounds similar to 2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide, on iron. It utilized quantum chemical calculations and molecular dynamics simulations to investigate adsorption behaviors and corrosion inhibition, demonstrating the potential application of these compounds in corrosion prevention (Kaya et al., 2016).
Antagonistic Effects on HIV-1 Infection
Research on the structural characterization of methylbenzenesulfonamide CCR5 antagonists, including derivatives structurally related to the compound of interest, revealed their potential as targeting preparations in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Photodynamic Therapy Applications
A study synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base, showing high singlet oxygen quantum yield. These compounds, related to this compound, exhibit potential for use in photodynamic therapy for cancer treatment due to their favorable photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancing Properties
A paper explored SB-399885, a compound with a similar structure, highlighting its high affinity for human recombinant 5-HT6 receptors and its potential as a cognitive enhancer. This research suggests applications in improving cognitive deficits in diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).
Antimicrobial Activities
Research into the antimicrobial activities of new pyridine derivatives, including compounds analogous to the one of interest, highlights their potential in developing treatments against bacterial infections (Patel & Agravat, 2009).
Properties
IUPAC Name |
2-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S/c1-14-4-5-16(23-3)17(12-14)24(20,21)18-13-15-6-8-19(9-7-15)10-11-22-2/h4-5,12,15,18H,6-11,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOLHNLGRMPLQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
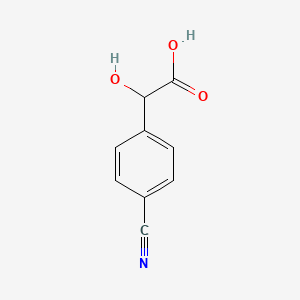


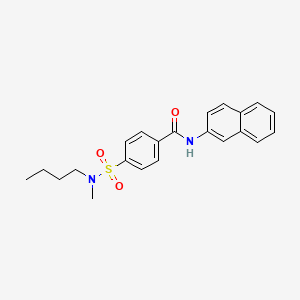
![2-ethoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2354032.png)
![6-[(2-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2354033.png)
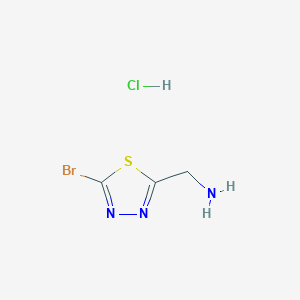
![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol](/img/structure/B2354037.png)
![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2354038.png)


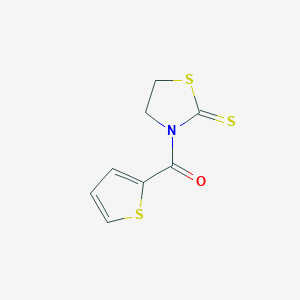
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2354047.png)
![2-(4-Formylphenoxy)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide](/img/structure/B2354048.png)
